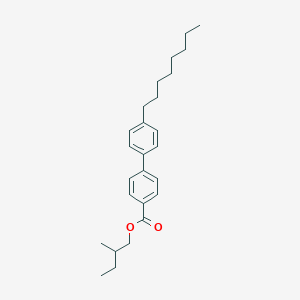
2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. It has been studied for its potential use in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a decrease in inflammation, bacterial and fungal growth, and cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that the compound has antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide in lab experiments is its unique properties and mechanism of action. It has been shown to have anti-inflammatory, antibacterial, and antifungal properties, as well as potential use in cancer research. However, one limitation is that the compound is not widely available and can be expensive to synthesize.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide. One direction is to further investigate its mechanism of action and potential use in cancer research. Another direction is to study its potential use in treating bacterial and fungal infections. Additionally, further research could be done to optimize the synthesis method to make the compound more widely available and cost-effective.
Synthesemethoden
The synthesis of 2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide involves several steps. The first step is the reaction between 3-bromoaniline and 2-bromoacetophenone to form 2-(3-bromophenyl)-1-(2-bromoacetyl)aniline. This intermediate is then reacted with 3-cyano-4-ethyl-5-methyl-2-thiophenecarboxylic acid to form the final product, 2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide.
Wissenschaftliche Forschungsanwendungen
2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide has been studied for its potential use in scientific research. It has been shown to have anti-inflammatory, antibacterial, and antifungal properties. It has also been studied for its potential use in cancer research as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3OS/c1-3-17-14(2)30-24(20(17)13-26)28-23(29)19-12-22(15-7-6-8-16(25)11-15)27-21-10-5-4-9-18(19)21/h4-12H,3H2,1-2H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWQATWVYLNBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

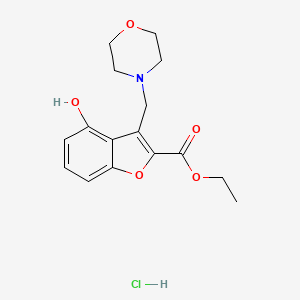
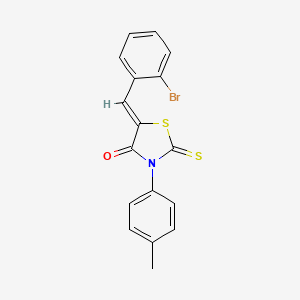
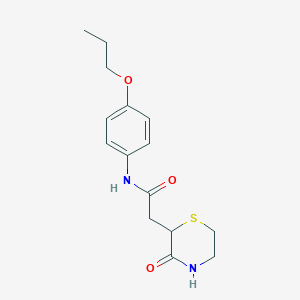
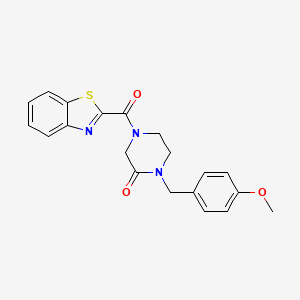
![2-({[3,5-bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-6-nitrobenzoic acid](/img/structure/B4960790.png)
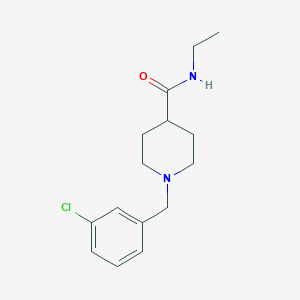
![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B4960801.png)
![1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960806.png)
![4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B4960807.png)
![1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B4960820.png)
![N-(4-methoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4960832.png)
![3-[(4-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B4960840.png)
![3-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]-1-propanol](/img/structure/B4960873.png)
